BZ-Nle-OH

Description

Historical Context and Evolution of Benzoyl-Norleucine as a Chemical Entity

The historical context of Benzoyl-Norleucine is intertwined with the broader study of amino acid derivatives and their potential applications. While specific early historical details solely focused on Bz-Nle-OH are not extensively documented in the provided search results, the evolution of amino acid derivatives in research highlights their increasing importance. Norleucine itself is a non-proteinogenic amino acid, meaning it is not among the 20 standard amino acids encoded by the genetic code, but it can be found in some proteins due to post-translational modifications ontosight.ai. The modification of amino acids with functional groups, such as the benzoyl group in this compound, has been a key strategy in medicinal chemistry and biochemical research to alter their properties, such as solubility, stability, and interaction with biological molecules ontosight.ai. The development of techniques like high-throughput in vitro screening, combinatorial technology, and structure-based drug design since the late 1980s has significantly advanced the ability to identify and explore the potential of such derivatives nih.gov. The synthesis of modified amino acids and peptides has evolved, with methods like solid-phase peptide synthesis (SPPS) utilizing protecting groups, where a benzoyl group can play a role, becoming standard practice acs.org.

Significance of Benzoyl-Norleucine as an Amino Acid Derivative in Biochemical Sciences

Benzoyl-Norleucine holds significance in biochemical sciences primarily due to its nature as an amino acid derivative. Amino acid derivatives, including those of non-proteinogenic amino acids like norleucine, are valuable tools for exploring biological processes. The benzoyl group in this compound can influence the compound's lipophilicity and its ability to interact with specific enzymes or receptors ontosight.ai. This makes it useful in studies involving enzyme activity and protein interactions chemimpex.com.

One notable area where Benzoyl-Norleucine derivatives demonstrate significance is in the study and inhibition of viral proteases, particularly those from flaviviruses like dengue virus (DENV) and West Nile virus (WNV), and Zika virus (ZIKV). The NS2B-NS3 protease in these viruses is essential for their replication, making it a promising drug target nih.govimrpress.commdpi.com. Peptide-based inhibitors, often incorporating modified amino acids, have been developed to target this protease nih.govmedsci.org. Benzoyl-Norleucine has been utilized as part of peptide substrates and inhibitors in studies investigating the activity and inhibition of these proteases. For instance, Bz-Nle-Lys-Arg-Arg-AMC and Bz-Nle-Lys-Lys-Arg-AMC are used as fluorogenic peptide substrates to measure the proteolytic activity of ZIKV and DENV proteases nih.govfrontiersin.orgnih.gov. Furthermore, derivatives like Bz-Nle-Lys-Arg-Arg-H and Bz-Nle-Lys-Arg-Arg-B(OH)₂ have been studied as inhibitors of the DENV NS2B-NS3 protease, demonstrating the role of Benzoyl-Norleucine in the design of potential antiviral agents mdpi.comresearchgate.net.

Overview of Research Domains and Applications of Benzoyl-Norleucine Derivatives

Benzoyl-Norleucine derivatives are explored across several research domains, primarily centered on their utility in biochemical studies and pharmaceutical development. Their applications stem from their ability to modify the properties of peptides and their potential to interact with biological targets.

Research Domains and Applications:

Peptide Synthesis and Modification: The benzoyl group can serve as a protecting group during peptide synthesis, offering enhanced solubility and stability to peptides. This is valuable in the controlled synthesis of peptides with desired properties chemimpex.com.

Biochemical Assays and Enzyme Studies: this compound and its derivatives are employed in biochemical assays, particularly those investigating enzyme activity and protein interactions chemimpex.com. As mentioned, Bz-Nle-containing peptides are used as substrates for viral proteases nih.govfrontiersin.orgnih.gov.

Drug Development (particularly Peptide-Based Drugs): Benzoyl-Norleucine derivatives are utilized in the development of novel therapeutics, especially in the design of peptide-based drugs. They are explored for their potential inhibitory activities against specific enzymes or their ability to interact with cellular receptors ontosight.aichemimpex.com. Research into norleucine derivatives includes investigating potential anti-inflammatory, antimicrobial, or anticancer properties ontosight.ai.

Antiviral Research: A significant area of application is in the development of inhibitors for viral proteases, particularly those of flaviviruses nih.govimrpress.commdpi.com. Bz-Nle-containing peptides have been designed and evaluated as inhibitors targeting the NS2B-NS3 protease mdpi.comresearchgate.net. Studies involve assessing their binding modes and inhibitory potency researchgate.nettandfonline.com.

The versatility of Benzoyl-Norleucine as an amino acid derivative, allowing for modifications and incorporation into peptides, makes it a valuable compound in academic research aimed at understanding biological systems and developing new therapeutic strategies.

Synthetic Methodologies for Benzoyl-Norleucine and its Derivatives

The synthesis of Benzoyl-Norleucine (this compound) and its incorporation into larger peptide structures are fundamental processes in peptide chemistry, enabling the creation of novel therapeutic and research peptides. These methodologies can be broadly categorized into the chemical synthesis of the this compound moiety itself and its subsequent use in peptide elongation.

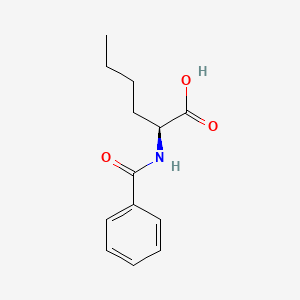

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-benzamidohexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-2-3-9-11(13(16)17)14-12(15)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,14,15)(H,16,17)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOMUJJKCGJROX-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzoyl Norleucine and Its Derivatives

Chemical Synthesis of Benzoyl-Norleucine (Bz-Nle-OH)

The synthesis of this compound involves the formation of an amide bond between the amino group of norleucine and a benzoyl group. This transformation requires careful selection of reagents and reaction conditions to ensure high yield and purity.

Derivatization Strategies for N-Benzoylation of Norleucine

The N-benzoylation of norleucine is typically achieved through nucleophilic acyl substitution. The most common methods employ either benzoyl chloride or benzoic anhydride (B1165640) as the acylating agent.

One of the most well-established methods for N-benzoylation is the Schotten-Baumann reaction . kyoto-u.ac.jppeptide.comresearchgate.netnih.gov This procedure involves the reaction of norleucine with benzoyl chloride under basic conditions. The base, typically an aqueous solution of sodium hydroxide, serves to deprotonate the amino group of norleucine, thereby increasing its nucleophilicity, and also to neutralize the hydrochloric acid byproduct formed during the reaction. kyoto-u.ac.jpnih.gov Pyridine can also be utilized as a base in this reaction. kyoto-u.ac.jp

An alternative approach involves the use of benzoic anhydride . This method may require a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), and a base to facilitate the reaction. While benzoic anhydride is generally less reactive than benzoyl chloride, it can be a suitable alternative, particularly when milder reaction conditions are desired. scielo.org.mx The reaction of N-protected amino acids with benzoic anhydride in the presence of a coupling reagent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) can also be employed. scielo.org.mx

A greener synthetic approach for the N-benzoylation of amino acids has been reported using polyethylene (B3416737) glycol (PEG-400) as a recyclable catalyst and solvent. ijirset.com This method utilizes substituted benzoyl chloride in the presence of a saturated sodium bicarbonate solution, offering high yields and avoiding the use of harsh reagents. ijirset.com

| Strategy | Benzoylating Agent | Typical Base/Catalyst | Key Features |

|---|---|---|---|

| Schotten-Baumann Reaction | Benzoyl Chloride | Aqueous Sodium Hydroxide or Pyridine | A well-established, robust method that generally provides good yields. kyoto-u.ac.jpnih.gov |

| Anhydride Method | Benzoic Anhydride | DMAP, Triethylamine | Offers milder reaction conditions compared to the use of acyl chlorides. scielo.org.mx |

| Green Synthesis Approach | Substituted Benzoyl Chloride | Sodium Bicarbonate / PEG-400 | Environmentally friendly approach with high yields and recyclable catalyst. ijirset.com |

Protection and Deprotection Group Chemistry in Synthesis

To prevent unwanted side reactions during the N-benzoylation of norleucine, it may be necessary to protect the carboxylic acid functionality. Esterification is a common strategy for carboxyl group protection. gcwgandhinagar.com For instance, the carboxyl group can be converted to a methyl or benzyl (B1604629) ester. These protecting groups can be introduced using standard esterification methods and are typically stable under the basic conditions of the Schotten-Baumann reaction.

Following the successful N-benzoylation, the protecting group must be removed to yield this compound. The choice of deprotection method depends on the specific protecting group used. Methyl and ethyl esters are commonly removed by saponification, which involves hydrolysis under basic conditions (e.g., using aqueous NaOH). gcwgandhinagar.com Benzyl esters offer the advantage of being removable under milder, non-hydrolytic conditions through catalytic hydrogenolysis. kyoto-u.ac.jp This method involves the use of hydrogen gas and a palladium catalyst (Pd/C) to cleave the benzyl group, yielding the free carboxylic acid and toluene (B28343) as a byproduct.

Incorporation of Benzoyl-Norleucine into Peptide Constructs

Once synthesized, this compound can be incorporated into peptide chains using standard peptide synthesis methodologies. The two primary approaches are solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Strategies

SPPS, pioneered by Bruce Merrifield, is a widely used technique for the synthesis of peptides. peptide.com In this method, the peptide is assembled in a stepwise manner while being covalently attached to an insoluble polymer support (resin). peptide.compeptide.com The general cycle of SPPS involves the deprotection of the N-terminal amino group of the resin-bound peptide, followed by the coupling of the next N-protected amino acid. peptide.comwpmucdn.com This cycle is repeated until the desired peptide sequence is assembled.

For the incorporation of this compound, it would be coupled to the free N-terminal amine of the growing peptide chain on the solid support. The carboxylic acid of this compound must first be activated to facilitate the formation of the peptide bond. A variety of coupling reagents are available for this purpose, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as uronium/aminium-based reagents such as HBTU, HATU, and TBTU. americanpeptidesociety.orgnih.gov Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with these coupling reagents to improve efficiency and reduce the risk of racemization. nih.gov

The choice of SPPS strategy, primarily dictated by the N-terminal protecting group used for the amino acids being coupled, is crucial. The two most common strategies are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. peptide.compeptide.comamericanpeptidesociety.org In Fmoc-based SPPS, the Fmoc group is removed with a mild base, typically a solution of piperidine (B6355638) in DMF, while the side-chain protecting groups and the linkage to the resin are acid-labile. peptide.comwpmucdn.com Conversely, in Boc-based SPPS, the Boc group is removed with a moderate acid, such as trifluoroacetic acid (TFA), while the side-chain protection and resin linkage require a stronger acid, like hydrofluoric acid (HF), for cleavage. peptide.com

Solution-Phase Peptide Coupling Methods

Solution-phase peptide synthesis, also known as classical peptide synthesis, involves the coupling of amino acids and peptide fragments in a homogenous solution. sigmaaldrich.comnih.gov While it can be more labor-intensive than SPPS due to the need for purification of intermediates at each step, it remains a valuable method, particularly for the large-scale synthesis of shorter peptides. sigmaaldrich.comnih.gov

In this approach, this compound, with its carboxyl group activated by a suitable coupling reagent, would be reacted with the free amino group of another amino acid or peptide fragment in an appropriate organic solvent. americanpeptidesociety.org The same classes of coupling reagents used in SPPS, such as carbodiimides and uronium/aminium salts, are also employed in solution-phase synthesis to facilitate peptide bond formation. americanpeptidesociety.orgnih.gov

Role as a Protecting Group for N-terminal Amino Acids in Peptide Elongation

The benzoyl group of this compound can potentially serve as a temporary protecting group for the N-terminus during peptide synthesis. In this strategy, this compound would be the N-terminal residue of a peptide fragment. After coupling of this fragment to another peptide, the benzoyl group would need to be selectively removed to allow for further elongation of the peptide chain from the newly exposed N-terminus of the norleucine residue.

The cleavage of an N-benzoyl group from a peptide is a challenging transformation due to the stability of the amide bond. While acidic or basic hydrolysis can cleave the benzoyl group, these conditions can also lead to the cleavage of peptide bonds within the peptide chain. researchgate.net Milder, more selective methods for the cleavage of N-acyl groups are therefore desirable. Enzymatic methods could potentially offer a high degree of selectivity for the removal of the N-benzoyl group under mild conditions.

| Coupling Reagent Class | Examples | Common Additives | Key Features |

|---|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDAC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) | HOBt (1-Hydroxybenzotriazole), HOSu (N-Hydroxysuccinimide) | Cost-effective and widely used, but can lead to the formation of an insoluble urea (B33335) byproduct (in the case of DCC). americanpeptidesociety.orgnih.gov |

| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) | HOAt (1-Hydroxy-7-azabenzotriazole) | Highly efficient, fast reaction times, and reduced risk of racemization. The byproducts are generally soluble. americanpeptidesociety.orgnih.gov |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | HOBt, HOAt | Very effective coupling reagents, particularly for sterically hindered amino acids. |

Advanced Synthetic Approaches for Benzoyl-Norleucine Analogs

The development of novel synthetic methodologies has enabled the creation of diverse Benzoyl-Norleucine analogs with unique properties. These advanced approaches allow for the precise introduction of functionalities such as fluorine atoms and thiol groups, leading to derivatives with potential applications in peptide engineering and drug design.

A significant advancement in the synthesis of fluorinated amino acids is the asymmetric synthesis of Fmoc-(S)-6,6,6-trifluoro-norleucine. mdpi.comresearchgate.net This method utilizes a chiral Ni(II) complex of a glycine (B1666218) Schiff base as a chiral equivalent of nucleophilic glycine. mdpi.com The key step in this synthesis is the alkylation of this complex with 1,1,1-trifluoro-4-iodobutane (B1333361) (CF₃(CH₂)₃I). mdpi.comacs.org

The success of this methodology provides a reliable pathway for accessing enantiomerically pure Fmoc-(S)-6,6,6-trifluoro-norleucine, a valuable building block for protein engineering and medicinal chemistry. mdpi.comnih.gov

| Chiral Auxiliary Recovery | >90% | nih.gov |

The preparation of thio-norleucine analogs introduces a thiol group, which can serve as a versatile handle for various biochemical applications, most notably in native chemical ligation (NCL). researchgate.netresearchgate.net NCL is a powerful technique for the total synthesis of proteins by joining unprotected peptide segments. nih.govwikipedia.org

One key analog, γ-thionorleucine (ThioNle), has been developed as a methionine substitute for NCL. researchgate.netresearchgate.net Its synthesis provides a valuable tool for the chemical ligation-desulfurization strategy, expanding the toolbox of thiolated amino acids available for protein synthesis. researchgate.net

A general and scalable two-step procedure for generating α-thio amino acids from their corresponding α-amino acids can also be adapted for the synthesis of thio-norleucine analogs. nih.gov This method involves:

Diazotization and Bromination: The α-amine of the starting amino acid is converted to a diazonium salt, which is subsequently displaced by a bromide ion, forming the α-bromo acid with retention of configuration. nih.gov

Thiol Substitution: The α-bromo acid undergoes nucleophilic substitution with a thiolating agent, such as sodium hydrosulfide (B80085) or sodium trithiocarbonate. This step proceeds with an inversion of configuration, yielding the free α-thio acid. nih.gov

This stereospecific synthesis allows for the production of enantiomerically pure thio-amino acids. To obtain the desired stereoisomer of the final thio-analog, the opposite enantiomer of the starting amino acid should be used. nih.gov

Table 2: General Two-Step Synthesis of α-Thio Amino Acid Analogs

| Step | Reaction | Key Features | Reference |

|---|---|---|---|

| 1 | Diazotization followed by bromination of the α-amino acid. | Forms an α-bromo acid with retention of stereochemistry. | nih.gov |

| 2 | Nucleophilic substitution with a thiolating agent (e.g., NaSH). | Forms the α-thio acid with inversion of stereochemistry. | nih.gov |

Biological Activities and Mechanistic Studies of Benzoyl Norleucine Containing Compounds

Enzyme Inhibition Studies

Research into benzoyl-norleucine-containing compounds has primarily centered on their ability to inhibit the NS2B-NS3 proteases of various flaviviruses. These studies are fundamental to understanding their potential as antiviral agents.

Flavivirus Protease Inhibition

The NS2B-NS3 protease is a highly conserved enzyme among flaviviruses, making it an attractive target for the development of broad-spectrum antiviral drugs. The inhibitory activities of benzoyl-norleucine derivatives have been evaluated against the proteases of several medically important flaviviruses.

The Dengue virus (DENV) NS2B-NS3 protease is a well-studied target for antiviral drug development. Peptide-based inhibitors featuring a benzoyl-norleucine cap have demonstrated significant inhibitory activity. These compounds often mimic the natural substrate of the protease. Modifications at the C-terminus of these peptide inhibitors, such as the introduction of an aldehyde or a boronic acid group, have been shown to enhance their potency. For instance, the boronic acid derivative Bz-Nle-Lys-Arg-Arg-B(OH)₂ has been identified as a highly potent inhibitor of the DENV2 NS2B/NS3 protease with a Kᵢ value of 0.043 µM. nih.gov In comparison, a trifluoromethylketone derivative, Bz-Nle-Lys-Arg-Arg-CF₃, showed a Kᵢ of 0.85 µM. nih.gov

| Compound | Target Protease | Kᵢ (µM) |

| Bz-Nle-Lys-Arg-Arg-B(OH)₂ | DENV2 NS2B-NS3 | 0.043 nih.gov |

| Bz-Nle-Lys-Arg-Arg-CF₃ | DENV2 NS2B-NS3 | 0.85 nih.gov |

| Bz-Lys-Arg-Arg-H | DENV Protease | 1.5 nih.gov |

This table presents the inhibition constants (Kᵢ) of various benzoyl-norleucine-containing compounds against the Dengue virus NS2B-NS3 protease.

The West Nile virus (WNV) is another significant human pathogen, and its NS3 protease shares structural similarities with that of other flaviviruses. Consequently, inhibitors developed for the Dengue virus protease are often tested for activity against the WNV protease. Research has shown that some benzoyl-norleucine-containing compounds are also effective inhibitors of the WNV NS3 protease, highlighting their potential for broader anti-flaviviral applications. researchgate.net

| Compound | Target Protease | IC₅₀ (µM) | Kᵢ (µM) |

| Bz-(4-CH₂NH₂)Phe-Arg-B(OH)₂ | WNV NS2B-NS3 | 0.110 | 0.082 nih.gov |

This table displays the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) for a benzoyl-containing compound against the West Nile virus NS2B-NS3 protease.

The emergence of Zika virus (ZIKV) as a global health concern has accelerated research into inhibitors of its essential enzymes, including the NS2B-NS3 protease. Given the high degree of conservation among flavivirus proteases, compounds active against Dengue and West Nile viruses are promising candidates for ZIKV protease inhibition. Studies have confirmed that benzoyl-norleucine-containing inhibitors can effectively target the ZIKV NS2B-NS3 protease. For example, the boronic acid derivative Bz-(4-CH₂NH₂)Phe-Arg-B(OH)₂ demonstrated potent inhibition of the ZIKV protease. nih.gov In screening assays to identify ZIKV NS2B-NS3 protease inhibitors, a fluorescent peptide substrate, benzoyl-norleucine-lysine-lysine-arginine-(7-amino-4-methylcoumarine) (Bz-Nle-Lys-Lys-Arg-AMC), is commonly used. nih.govnih.gov

| Compound | Target Protease | IC₅₀ (µM) | Kᵢ (µM) |

| Bz-(4-CH₂NH₂)Phe-Arg-B(OH)₂ | ZIKV NS2B-NS3 | 0.250 | 0.040 nih.gov |

This table shows the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) for a benzoyl-containing compound against the Zika virus NS2B-NS3 protease.

The structural and functional similarities among the NS2B-NS3 proteases of different flaviviruses suggest that a single inhibitor could be effective against multiple viruses. This concept of a "pan-flaviviral" inhibitor is a significant goal in antiviral drug development. Benzoyl-norleucine-containing compounds have shown promise in this area, with some derivatives exhibiting potent inhibitory activity against the proteases of Dengue, West Nile, and Zika viruses. nih.gov The ability of these compounds to target a conserved enzyme across multiple pathogenic flaviviruses underscores their potential as broad-spectrum antiviral agents. mdpi.com

Modalities of Enzyme Inhibition

Understanding the mechanism by which a compound inhibits an enzyme is crucial for its development as a therapeutic agent. For benzoyl-norleucine-containing compounds, the primary modality of inhibition of flavivirus NS2B-NS3 proteases is competitive inhibition. nih.gov

Competitive Inhibition Mechanisms

Competitive inhibition is a form of enzyme inhibition where an inhibitor molecule, which structurally resembles the enzyme's natural substrate, binds to the active site. This binding event prevents the actual substrate from accessing the active site. In the context of benzoyl-norleucine-containing compounds, the benzoyl group and the norleucine side chain can mimic the structural and electronic features of a protease's natural substrate.

For instance, certain peptide-based inhibitors designed for flavivirus proteases like West Nile Virus (WNV) and Dengue virus (DENV) act as competitive inhibitors. These compounds are often poor substrates for the protease; they bind to the active site but are cleaved at a very slow rate. This prolonged occupancy of the active site effectively blocks the natural substrate from binding, thereby inhibiting the enzyme's activity. The inhibition constant (K_i) for such competitive inhibitors can be determined using analyses like the Dixon plot, which graphically represents the relationship between inhibitor concentration and reaction velocity.

Peptidomimetic inhibitors containing a benzoyl group at the N-terminus have been developed as orthosteric inhibitors, meaning they bind directly to the active site of enzymes like the DENV NS2B/NS3 protease. nih.gov These compounds feature a backbone of amino acids designed to fit within the substrate-binding pockets of the protease, with the benzoyl group often making key interactions that contribute to binding affinity. nih.gov

Non-Competitive Inhibition Mechanisms

In contrast to competitive inhibition, non-competitive inhibition occurs when an inhibitor binds to a site on the enzyme other than the active site. This alternative binding location is known as an allosteric site. The binding of a non-competitive inhibitor induces a conformational change in the enzyme's structure, which alters the shape of the active site and reduces the enzyme's catalytic efficiency, without preventing the substrate from binding.

This mechanism is particularly relevant for enzymes that undergo significant conformational changes as part of their catalytic cycle. For example, the Dengue virus NS2B-NS3 protease requires a conformational rearrangement of the NS2B region for activation. umass.edu An allosteric inhibitor could bind to a site that prevents this necessary movement, locking the enzyme in an inactive state. umass.edu While specific examples detailing Bz-Nle-OH as a non-competitive inhibitor are not prevalent, the principle of targeting allosteric sites has been demonstrated for viral proteases. For instance, studies have identified allosteric sites on the DENV protease surface, such as the region around Ala125, that can be targeted to inhibit enzyme function. umass.edu Compounds binding to such sites function as non-competitive inhibitors because their action is not directly overcome by increasing substrate concentration.

Covalent-Reversible Binding Interactions

A third mechanism of inhibition involves the formation of a covalent bond between the inhibitor and the enzyme that is, by design, reversible. These inhibitors typically possess a non-covalent binding element that provides specificity for the target enzyme's active site and an electrophilic "warhead" that reacts with a nucleophilic amino acid residue (often cysteine or serine) in the active site.

The reversibility of the covalent bond is a key feature, distinguishing these inhibitors from irreversible ones. This can offer a therapeutic advantage by potentially reducing off-target effects, as the inhibitor is not permanently bound. The formation of these reversible covalent bonds can lead to a longer residence time of the drug on its target, enhancing its inhibitory effect. youtube.com

While many covalent inhibitors are irreversible, the development of reversible covalent inhibitors is a growing area of interest. youtube.com For proteases, warheads like nitriles or boronic acids can form reversible covalent adducts with the catalytic serine or cysteine residue. dntb.gov.uamdpi.com For example, a peptide boronate inhibitor, Bz-Nle-Lys-Arg-Arg-B(OH)₂, demonstrated potent inhibition of the DENV protease through the formation of a reversible covalent bond. mdpi.com Similarly, pyrazole ester-derived compounds have been shown to act as covalent inhibitors of DENV protease by transferring a benzoyl group to the catalytic serine (Ser135). dovepress.com This interaction, while described as covalent, can exhibit characteristics of slow-binding or tight-binding inhibition, which may involve a reversible step. dovepress.com

Protease Substrate Specificity and Hydrolysis Kinetics

Fluorogenic Substrate Utility (e.g., Bz-Nle-Lys-Arg-Arg-AMC)

Benzoyl-norleucine-containing peptides are widely utilized as tools in biochemical assays to study protease activity. A prominent example is Benzoyl-Nle-Lys-Arg-Arg-7-amino-4-methylcoumarin (Bz-Nle-KRR-AMC). This compound is a fluorogenic substrate, meaning it is initially non-fluorescent but produces a fluorescent signal upon enzymatic cleavage.

The substrate is designed to be recognized and cleaved by specific proteases. The peptide sequence (Nle-Lys-Arg-Arg) mimics the natural cleavage site for certain viral serine proteases, such as those from the Dengue virus (DV), Yellow Fever virus (YFV), and Zika virus (ZIKV). caymanchem.com The C-terminus of the peptide is linked to a 7-amino-4-methylcoumarin (AMC) group. In its intact form, the AMC molecule's fluorescence is quenched. When a protease cleaves the amide bond between the arginine and the AMC, the free AMC is released. The liberated AMC is highly fluorescent, and its fluorescence can be monitored using a spectrophotometer, typically with excitation wavelengths around 340-360 nm and emission wavelengths around 440-460 nm. caymanchem.com

The rate of increase in fluorescence is directly proportional to the rate of substrate hydrolysis, providing a continuous and sensitive measure of the enzyme's activity. medchemexpress.com This makes Bz-Nle-KRR-AMC and similar compounds invaluable for high-throughput screening of potential protease inhibitors and for detailed kinetic studies of enzyme function. Another related substrate, Z-Nle-Lys-Arg-AMC, is used to specifically monitor the activity of cathepsin B. medchemexpress.com

Determination of Kinetic Parameters (K_m, k_cat)

The use of fluorogenic substrates like Bz-Nle-KRR-AMC allows for the precise determination of key enzyme kinetic parameters, namely the Michaelis constant (K_m) and the catalytic constant (k_cat).

K_m (Michaelis Constant): This parameter represents the substrate concentration at which the enzyme operates at half of its maximum velocity (V_max). It is an inverse measure of the enzyme's affinity for the substrate; a lower K_m indicates a higher affinity.

k_cat (Catalytic Constant or Turnover Number): This value represents the number of substrate molecules converted to product per enzyme molecule per unit of time, when the enzyme is fully saturated with the substrate. It is a measure of the enzyme's catalytic efficiency.

These parameters are crucial for characterizing the interaction between an enzyme and its substrate. For example, the hydrolysis of Bz-Nle-KRR-AMC by the Yellow Fever Virus NS3 protease has been characterized with a K_m value of 14.6 µM and a k_cat value of 0.111 s⁻¹. fishersci.combachem.com For the Dengue Virus type 4 (DEN4) NS2B-NS3 protease, the same substrate exhibits a K_m of 8.6 µM and a k_cat of 2.9 s⁻¹. fishersci.combachem.com

The ratio of k_cat to K_m is known as the specificity constant or catalytic efficiency, and it provides a measure of how efficiently an enzyme converts a substrate into a product. For the DEN4 protease, the catalytic efficiency for Bz-Nle-KRR-AMC is over 800-fold higher than for another commonly used substrate, Boc-Gly-Arg-Arg-AMC, highlighting the superior specificity of the benzoyl-norleucine-containing substrate for this particular enzyme. fishersci.combachem.com

Interactive Data Table: Kinetic Parameters for Bz-Nle-KRR-AMC Hydrolysis

| Enzyme | K_m (µM) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) |

|---|---|---|---|

| Yellow Fever Virus NS3 Protease | 14.6 | 0.111 | 7,603 |

| Dengue Virus type 4 NS2B-NS3 Protease | 8.6 | 2.9 | 337,209 |

Protein Binding and Interaction Profiling

Understanding how benzoyl-norleucine-containing compounds interact with their protein targets is crucial for drug development and mechanistic studies. A powerful technique for this purpose involves the use of photoactivatable amino acids, such as p-benzoyl-L-phenylalanine (pBpa). nih.govnih.gov This unnatural amino acid is structurally similar to the benzoyl-containing moiety of interest and can be incorporated into proteins.

The key feature of pBpa is its benzophenone group, which upon exposure to UV light (around 350–365 nm), becomes activated to a reactive triplet state. nih.gov This activated state can then form a covalent bond with nearby C-H bonds of interacting proteins. nih.gov This process, known as photocrosslinking, effectively captures and "freezes" transient or weak protein-protein interactions, allowing for their identification and analysis. nih.govresearchgate.net

This method allows researchers to map the binding partners of a protein containing the benzoyl-phenylalanine probe within a cellular environment. By incorporating halogenated or other electron-deficient pBpa analogs, the efficiency of this covalent capture can be increased, improving the yields of crosslinked protein complexes. nih.govnih.gov Following photocrosslinking, the resulting covalently linked protein complexes can be isolated and analyzed using techniques like mass spectrometry to identify the interacting partners. This provides a detailed profile of the protein's interaction network.

While this technique uses p-benzoyl-L-phenylalanine rather than a direct this compound conjugate, the principle of using the photoactivatable benzoyl group to probe protein interactions is directly applicable to understanding the binding modes and partners of other benzoyl-containing molecules.

Ligand-Protein Complex Formation

Benzoyl-L-norleucine and its derivatives are recognized for their role in biochemical research, particularly in studies involving enzyme inhibition and protein interactions. chemimpex.com These compounds serve as valuable tools in understanding complex biological processes. chemimpex.com A prominent example is the peptide inhibitor Bz-Nle-Lys-Arg-Arg-H, which incorporates the benzoyl-norleucine moiety. This inhibitor has been studied in complex with viral proteases, such as the West Nile Virus (WNV) NS2B-NS3 protease. plos.orguzh.chscispace.com

The formation of the ligand-protein complex is a critical step in the mechanism of action for these inhibitors. The benzoyl-norleucine group often serves as a foundational structure that helps position the rest of the peptide correctly within the enzyme's active site. scispace.comnih.gov In the case of Bz-Nle-Lys-Arg-Arg-H, its binding mode has been used as a template to model the binding of other related peptidic inhibitors. plos.orguzh.ch The stability and solubility of peptides can be enhanced by the inclusion of the benzoyl group, making it a useful component in peptide synthesis and modification for therapeutic development. chemimpex.com The entire inhibitor molecule, including the Bz-Nle-Lys-Arg-Arg-H, is transferred into the protease model to study these complex formations. nih.gov

Identification of Key Binding Pockets (e.g., S1 and S2 pockets)

The active site of flaviviral proteases, such as Dengue Virus (DENV) and West Nile Virus (WNV) NS2B-NS3 protease, is characterized by a series of binding pockets (sub-pockets) designated S1, S2, S3, and S4. These pockets accommodate the side chains (residues P1, P2, P3, and P4) of the peptide substrate or inhibitor. scispace.com In the context of inhibitors like Bz-Nle-Lys-Arg-Arg-H, the P-residues are directly related to these binding pockets. scispace.com

The S1 and S2 pockets are notably negatively charged, which favors interaction with positively charged amino acid residues. plos.orguzh.ch Consequently, the P1 and P2 positions of potent inhibitors are typically occupied by basic residues like arginine or lysine. plos.orguzh.ch While these charged interactions are crucial, the other parts of the inhibitor engage with different pockets. The benzoyl-norleucine (Bz-Nle) moiety is often positioned to interact with the S3 and S4 pockets.

Docking studies have revealed specific residues that form these pockets. The S1 pocket, for instance, is formed by residues such as Asp129, Tyr150, Gly151, and Tyr161, which stabilize the positive charge of the residue in the P1 position. scispace.com The S2 pocket's negative charge may originate from the backbone carbonyl oxygen atoms of NS2B residues. scispace.com While smaller compounds may only occupy the S1 and S2 pockets, larger peptide-based inhibitors like those containing benzoyl-norleucine can extend to occupy the S3 and S4 pockets, potentially capturing additional van der Waals interactions. plos.orguzh.ch

| Binding Pocket | Interacting Inhibitor Residue (Example: Bz-Nle-Lys-Arg-Arg-H) | Key Protease Residues |

| S1 | Arginine (P1) | Asp129, Tyr150, Gly151, Tyr161 scispace.com |

| S2 | Lysine (P2) | Asp81 (NS2B) scispace.com, Asn152, Thr83 nih.gov |

| S3 | Norleucine (P3) | Met84, Lys85, Ile86 nih.gov |

| S4 | Benzoyl group (P4) | Val154 scispace.com |

Interactions with Catalytic Triad Residues (e.g., His51, Asp75, Ser135)

The catalytic activity of serine proteases, including the DENV and WNV NS2B-NS3 proteases, is dependent on a catalytic triad of amino acid residues, typically comprising histidine, aspartate, and serine. In the case of these viral proteases, the triad consists of His51, Asp75, and Ser135. scispace.com Molecular docking studies are often centered on this catalytic triad to understand inhibitor binding and mechanism. scispace.com

Many peptide-based inhibitors, including those derived from the Bz-Nle-Lys-Arg-Arg-H structure, are designed with an electrophilic "warhead," such as an aldehyde group. plos.orguzh.ch This warhead forms a covalent bond with the hydroxyl group of the catalytic Ser135 residue. plos.orguzh.ch The benzoyl-norleucine portion of the inhibitor plays a crucial role in correctly orienting the molecule within the active site, facilitating this covalent interaction. acs.org

| Catalytic Triad Residue | Type of Interaction | Interacting Inhibitor Moiety |

| His51 | π-interactions nih.gov, Hydrogen bond | P2 residue nih.gov, S1 pocket formation scispace.com |

| Asp75 | Part of catalytic center scispace.com | S1 pocket formation scispace.com |

| Ser135 | Covalent bond formation plos.orguzh.ch, Hydrogen bond | Aldehyde warhead plos.orguzh.ch, S1 pocket formation scispace.com |

Investigation of Receptor Binding and Modulation

In the context of enzyme inhibitors, the enzyme's active site can be considered the "receptor." The binding of a ligand (the inhibitor) to this site modulates the enzyme's biological activity. Benzoyl-norleucine-containing compounds have been investigated primarily as inhibitors that bind to the active site of proteases, thereby modulating their function by blocking substrate access and catalysis. chemimpex.com

The binding affinity of these compounds is a key determinant of their modulatory effect. Factors influencing this affinity include the inhibitor's structure, stereochemistry, and the number and type of binding interactions, such as hydrogen bonds and hydrophobic interactions. scispace.com For example, studies on peptide-β-lactam inhibitors of DENV NS2B-NS3 protease, which also contain a Bz-Nle moiety, have shown that these compounds can adopt specific conformations that facilitate the interaction with the catalytic serine, leading to inhibition. acs.org

This modulation of protease activity has significant downstream effects. In the case of viral proteases, inhibition prevents the processing of the viral polyprotein, which is essential for viral replication. This ultimately leads to a reduction in viral titer, as demonstrated by the antiviral activity of specific benzoyl-norleucine-containing compounds in cellular assays. acs.org

Structure Activity Relationship Sar Studies of Benzoyl Norleucine Containing Compounds

Design and Optimization of Peptide-Based Inhibitors

Role of the Norleucine Residue in Peptide Affinity (e.g., P4 position)

The norleucine (Nle) residue, a non-canonical amino acid, is frequently incorporated into peptide inhibitors, often at specific positions like P4, to enhance affinity and modify pharmacokinetic properties. Norleucine is a structural analog of methionine, with a methylene (B1212753) group replacing the sulfur atom. nih.gov This substitution can impact hydrophobic interactions within the binding pocket.

Studies on dengue virus NS3 protease inhibitors have explored the role of norleucine at the P4 position. While some research suggested minimal contribution of the P4 position to enzyme binding, with equipotent inhibitors observed upon substitution with alanine (B10760859) or phenylalanine, other findings contradict this, indicating that the C-terminal residue (potentially at P4 in some constructs) does not bind to the S4 pocket. nih.gov In the context of LSD1 inhibitors, a norleucine substitution showed stronger inhibitory activity compared to the original phenylalanine residue, suggesting that an aliphatic group is more favorable at that position. jst.go.jp The linear alkyl chain of norleucine appears to be preferred over branched chains like valine or isoleucine in certain binding contexts. jst.go.jp

The specific role and optimal position of norleucine are highly context-dependent, relying on the nature of the target enzyme's S subsite and the surrounding amino acids in the peptide sequence.

Importance of Amino Acid Sequence and Stereochemistry in Peptide Inhibitors

The amino acid sequence and stereochemistry are paramount determinants of peptide inhibitor activity and specificity. The arrangement of amino acids dictates the peptide's conformation and how it presents its side chains for interaction with the target binding site. SAR studies often involve systematic modifications of the sequence to identify critical residues and optimal arrangements.

For example, studies on inhibitors of flavivirus proteases, such as dengue and West Nile viruses, have highlighted the importance of specific amino acid preferences at different subsites (S1, S2, S3, S4) within the protease binding cavity. nih.govnih.govresearchgate.net Modifications to the sequence can significantly impact binding affinity and inhibitory potency. nih.gov

Stereochemistry, particularly the use of D-amino acids, is another critical factor. While most biological peptides consist of L-amino acids, incorporating D-amino acids can confer increased resistance to proteolytic degradation, a major challenge for peptide therapeutics. frontiersin.orgacs.orgnih.gov Studies have shown that changing stereochemistry, such as replacing an L-arginine with a D-arginine, can influence peptide interactions and activity. nih.gov However, the impact of stereochemistry is site-specific; for instance, inversion of configuration to D-norleucine at a particular position led to lower binding affinity in one study. nih.gov The use of all-D-peptides or D-retro-inverso peptides, which have reversed sequences of D-amino acids, can mimic the structure and bioactivity of L-peptides while offering enhanced metabolic stability. acs.orgnih.gov

Impact of C-terminal Modifications (e.g., aldehyde, boronic acid, coumarin)

Modifications at the C-terminus of peptide inhibitors are widely used to influence their properties, including stability, charge, binding affinity, and mechanism of action. Common C-terminal modifications include amidation, esterification, and the introduction of reactive warheads like aldehydes, boronic acids, and coumarins. jpt.comsigmaaldrich.com

Aldehyde modifications can act as electrophilic warheads, forming reversible covalent bonds with catalytic residues in the target enzyme, such as the active site serine in some proteases. researchgate.netnih.gov Studies on West Nile virus NS3 protease inhibitors have utilized tetrapeptide aldehydes, including those containing benzoyl-norleucine, demonstrating their inhibitory activity. nih.govuzh.ch

Boronic acid modifications are also potent reversible covalent inhibitors, particularly for serine proteases. mdpi.com Incorporating a boronic acid moiety at the C-terminus of peptidic inhibitors has been shown to significantly increase affinity for flaviviral proteases. researchgate.netmdpi.com For example, a Bz-Nle-Lys-Arg-B(OH)2 compound showed strong inhibitory activity against dengue virus NS3 protease. researchgate.net

Coumarin (B35378) derivatives, such as 7-amino-4-methylcoumarine (AMC), are often used as fluorescent leaving groups in peptide substrates for protease assays. nih.govinspiralis.com While not a modification for inhibition directly, the cleavage of peptides with C-terminal coumarin allows for the measurement of enzyme activity and thus the evaluation of inhibitor potency. nih.govinspiralis.com Benzoyl-norleucine-lysine-arginine-arginine-(7-amino-4-methylcoumarine) (Bz-Nle-KRR-AMC) is a commonly used substrate in assays for flavivirus proteases. inspiralis.com

Other C-terminal modifications like amidation can neutralize the negative charge of the free carboxyl group, potentially enhancing stability and mimicking native protein termini. jpt.comsigmaaldrich.com Ester modifications can be used in SAR studies or as prodrugs. jpt.com

Isosteric Analogues and Peptidomimetics

Designing isosteric analogues and peptidomimetics is a key strategy in overcoming the limitations of natural peptides, such as poor metabolic stability and membrane permeability. This involves replacing amino acid residues or peptide bonds with non-peptidic mimetics while retaining essential structural and electronic features required for biological activity. frontiersin.org

Norleucine as a Methionine Bioisostere in Peptide Analogs

Norleucine is frequently employed as a bioisosteric replacement for methionine in peptide analogs. ethz.chresearchgate.net As structural isomers, they have the same molecular formula but different arrangements of atoms. The primary reason for this substitution is to enhance metabolic stability, as methionine is prone to oxidation of its sulfur atom, which can lead to reduced activity or undesirable side products. ethz.chresearchgate.netcaltech.edu

Replacing methionine with norleucine can maintain the hydrophobic character and side chain length important for interactions within binding pockets. nih.govethz.ch This strategy has been successfully applied in the design of radiolabeled peptides for diagnostic and therapeutic applications, where oxidation of methionine during the labeling procedure is a concern. ethz.chresearchgate.net Studies have shown that Met→Nle substitutions can result in peptide analogs with preserved biological activity and improved stability. ethz.chcaltech.edu However, it is important to note that while norleucine preserves the side chain length for hydrophobic interactions, it lacks the hydrogen bonding acceptor properties of the methionine sulfur, which could influence binding in some cases. ethz.ch Despite this, norleucine has proven to be a valuable methionine bioisostere in the development of more stable peptide-based compounds. ethz.chresearchgate.net

Development of Peptide-Beta-Lactam Hybrid Inhibitors

Non-Peptidic Scaffolds Derived from SAR Insights

SAR studies of peptidic inhibitors, including those with benzoyl-norleucine or related benzoyl-capped peptides, have provided insights that inform the design of non-peptidic scaffolds. For example, the binding mode of peptidic inhibitors like benzoyl-norleucine-Lys-Arg-Arg-aldehyde (Bz-Nle-Lys-Arg-Arg-H) to viral proteases has been studied using techniques like X-ray crystallography and docking. nih.gov, uzh.ch, plos.org, nih.gov Understanding how these peptidic structures interact with the enzyme's active site, including the identification of key binding pockets (S1, S2, S3, S1', etc.) and crucial amino acid interactions, guides the design of smaller, non-peptidic molecules that can mimic these interactions. nih.gov, nih.gov Efforts to identify non-peptidic inhibitors of flaviviral proteases have been challenging, with only a limited number reported compared to peptidomimetics. nih.gov, plos.org However, insights from the SAR of peptidic compounds have led to the exploration of various non-peptidic scaffolds, such as arylcyanoacrylamide, rhodanine, and thiazolidinedione, which have shown modest affinity for the DENV protease. nih.gov

Computational and In Silico Approaches in SAR Elucidation

Computational and in silico approaches play a vital role in elucidating the SAR of compounds, including those containing the benzoyl-norleucine moiety, by providing insights into their interactions with biological targets at the molecular level. These methods complement experimental SAR studies and aid in the rational design of inhibitors.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking simulations are widely used to predict the binding modes and affinities of small molecules to target proteins. nih.gov, mdpi.com In the context of viral proteases, docking studies have been performed using crystal structures of the enzyme, often complexed with inhibitors like benzoyl-norleucine-Lys-Arg-Arg-H (Bz-Nle-Lys-Arg-Arg-H), to understand how ligands bind to the active site. nih.gov, analis.com.my, researchgate.net, nih.gov These simulations help visualize the potential interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, between the inhibitor and the amino acid residues in the binding pocket. nih.gov, researchgate.net, analis.com.my For instance, docking studies of peptide-hybrid inhibitors with DENV NS2B-NS3 protease have suggested specific binding modes where different parts of the inhibitor interact with distinct subsites of the protease. nih.gov, acs.org Docking results can also be used to compare the predicted binding of novel compounds to that of known inhibitors like Bz-Nle-Lys-Arg-Arg-H. analis.com.my

Molecular Dynamics Simulations of Ligand-Enzyme Interactions

Molecular dynamics (MD) simulations provide a dynamic view of ligand-enzyme interactions over time, allowing researchers to study the flexibility of the protein and the ligand, as well as the stability of the bound complex. mdpi.com MD simulations have been employed to study the behavior of viral proteases, such as the Dengue virus NS2B-NS3 protease, both in their free form and in complex with inhibitors. nih.gov, researchgate.net, biorxiv.org, researchgate.net These simulations can reveal conformational changes in the enzyme upon ligand binding and provide information about the strength and duration of specific interactions. nih.gov, biorxiv.org, researchgate.net For example, MD simulations have been used to understand the activation mechanism of the West Nile virus NS3 protease and the impact of inhibitor binding on its conformation. nih.gov While specific MD studies focused solely on BZ-Nle-OH were not prominently found, MD simulations of larger peptides containing the benzoyl-norleucine moiety, such as Bz-nKRR-H, in complex with viral proteases have been conducted to analyze their interactions and the dynamics of the binding site. nih.gov, researchgate.net, researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate the structural and physicochemical properties of a series of compounds with their biological activity. atlantis-press.com, nih.gov QSAR studies can help identify the molecular features that are important for inhibitory potency and guide the design of new, more active compounds. While a specific QSAR study focused exclusively on this compound was not found, QSAR models have been developed for series of related compounds, such as N-benzoyl-N'-naphthylthiourea derivatives, to predict their activity against targets like VEGFR2. atlantis-press.com In the context of viral protease inhibitors, SAR studies of peptidic and non-peptidic compounds, which could include those structurally related to benzoyl-norleucine derivatives, provide the experimental data necessary for building QSAR models. nih.gov, google.com These models can then be used to virtually screen libraries of compounds and prioritize candidates for synthesis and experimental testing based on their predicted activity. nih.gov

Advanced Research Methodologies Applied to Benzoyl Norleucine Research

Structural Biology Techniques

Structural biology techniques are essential for visualizing the three-dimensional arrangement of atoms within BZ-Nle-OH and, crucially, when it is bound to target proteins like proteases.

X-ray Crystallography of Enzyme-Inhibitor Complexes

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal, including biological macromolecules and their complexes with small molecules. In the context of this compound research, X-ray crystallography has been applied to study enzyme-inhibitor complexes involving peptidic inhibitors that include a Benzoyl-Norleucine moiety or a related structure. For instance, the crystal structure of the West Nile virus (WNV) NS2B-NS3 protease in complex with a substrate-based tetrapeptide, benzoyl-norleucine-lysine-arginine-arginine-aldehyde (Bz-Nle-Lys-Arg-Arg-H), has been determined (PDB code 2fp7). tandfonline.comnih.govnih.govplos.org This provides detailed information about how the inhibitor binds to the enzyme's active site, revealing the specific interactions between the inhibitor residues, including the Benzoyl-Norleucine part, and the amino acid residues of the protease. tandfonline.comnih.gov These structures are crucial for understanding the binding mode and for guiding the design of more potent inhibitors. tandfonline.comnih.gov

Conformational Analysis of Protease Active Sites

Conformational analysis, often complemented by techniques like X-ray crystallography and molecular dynamics simulations, is vital for understanding the dynamic nature of protease active sites and how they accommodate inhibitors like this compound derivatives. Studies involving the Dengue virus (DENV) NS3 protease, for example, have explored the conformational states of the enzyme's binding site, particularly in the presence of inhibitors like Bz-Nle-Lys-Arg-Arg-H. nih.govplos.org Molecular dynamics simulations have been used to sample the conformational landscape of the DENV NS3 protease binding site prior to inhibitor binding, revealing multiple potential binding modes for the Bz-Nle-Lys-Arg-Arg-H inhibitor. nih.govplos.org This highlights the flexibility of the protease active site and the importance of considering different conformations when studying inhibitor binding. The binding of peptide inhibitors can induce a closed conformation of the enzyme, with the NS2B region becoming part of the active site, which is necessary for efficient proteolysis. nih.govmdpi.com

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods provide valuable information about the structure, purity, and interactions of this compound and its derivatives in solution and in complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Confirmation

NMR spectroscopy is a powerful technique for confirming the structure and purity of synthesized compounds, including Benzoyl-Norleucine derivatives. ontosight.aiusm.my Beyond structural confirmation, NMR is extensively used to study the interaction and binding of small molecules to proteins. In the context of protease research involving this compound related inhibitors, 1H-15N HSQC NMR experiments are commonly used to monitor changes in the protein's chemical shifts upon inhibitor binding. plos.orgnih.govnih.gov These chemical shift perturbations indicate which residues in the protease are affected by the presence of the inhibitor, providing insights into the binding site and the nature of the interaction. nih.govnih.gov NMR studies have demonstrated the formation of specific complexes between proteases and substrate-analogue inhibitors containing the Bz-Nle moiety, revealing details about hydrogen bonding and conformational changes upon binding. nih.govresearchgate.net

Fluorescence-Based Enzymatic Assays

Fluorescence-based enzymatic assays are widely used to measure the activity of proteases and to evaluate the inhibitory potential of compounds like this compound derivatives. abcam.combioivt.com These assays typically utilize a fluorogenic substrate that, upon cleavage by the protease, releases a fluorescent molecule, leading to an increase in fluorescence intensity. abcam.cominspiralis.comnih.gov For studying flaviviral proteases, a common substrate is Benzoyl-norleucine-lysine-arginine-arginine-7-amino-4-methylcoumarin (Bz-Nle-KRR-AMC). nih.govinspiralis.comnih.govbiorxiv.org The rate of increase in fluorescence is directly proportional to the enzyme activity. inspiralis.com In the presence of an inhibitor, the rate of substrate cleavage decreases, and the reduction in fluorescence signal is used to determine the inhibitor's potency, often expressed as an IC50 value. inspiralis.comnih.gov These assays are amenable to high-throughput screening, allowing for the rapid evaluation of numerous potential inhibitors. nih.gov

Mass Spectrometry (LC/MS) in Biochemical Assays

Mass spectrometry (MS), often coupled with liquid chromatography (LC/MS), is a crucial analytical tool in biochemical assays involving this compound derivatives. ontosight.aibitesizebio.combroadinstitute.org LC/MS can be used to confirm the purity and identity of the compounds used in assays. nih.gov In enzyme inhibition studies, LC/MS can help to analyze reaction mixtures, identify cleavage products of substrates, and sometimes even detect enzyme-inhibitor adducts, providing insights into the mechanism of inhibition. acs.org Affinity Selection Mass Spectrometry (ASMS) is a high-throughput screening technique that directly measures the binding affinity between a test compound and a target protein, which can be applied to study the interaction of this compound derivatives with proteases. momentum.bio MS can also be used to monitor the stability of compounds in assay conditions and to identify any degradation products. acs.org

Bioinformatic and Cheminformatic Tools

Bioinformatic and cheminformatic tools are essential in modern chemical and biological research for managing, analyzing, and interpreting large datasets related to chemical structures, biological activities, and genetic or protein sequences. These computational approaches enable researchers to gain insights that might be difficult or impossible to obtain through experimental methods alone. Cheminformatics, specifically, focuses on the use of computational and informational techniques to address problems in chemistry, including the analysis of chemical libraries, structure-activity relationships, and the prediction of molecular properties. researchgate.netresearcher.lifersc.orgchemrxiv.org Bioinformatics, on the other hand, applies computational methods to biological data, such as genetic sequences, protein structures, and biological pathways. uakron.edubu.eduneb.comnih.govdecodescience.co.nz The intersection of these fields is particularly relevant in drug discovery and the study of bioactive molecules like this compound, allowing for the integration of chemical and biological information.

Utilization of Biochemical Compound Databases (e.g., ChEMBL, PubChem)

Biochemical compound databases such as ChEMBL and PubChem serve as invaluable repositories for information on chemical substances and their associated biological activities. researchgate.netebi.ac.uk PubChem, maintained by the National Institutes of Health (NIH), is a large public repository containing information on chemical substances and their biological activities, sourced from various contributors, including ChEMBL. researchgate.net It organizes data into three primary databases: Substance, Compound, and BioAssay. researchgate.net ChEMBL, developed by the European Molecular Biology Laboratory (EMBL), is a manually curated database of bioactive molecules with drug-like properties, focusing on chemical, bioactivity, and genomic data to support drug discovery. ebi.ac.ukebi.ac.uk

Researchers studying this compound can utilize these databases to access a wide range of data. This includes the compound's chemical structure, synonyms (such as Benzoyl-Norleucine), and computed properties like molecular weight and formula. nih.gov Furthermore, these databases may contain information on any reported biological assays or screens that included this compound or structurally related compounds. While a specific entry detailing extensive biological activity for this compound itself might require targeted searching within these databases, the platforms provide tools for substructure searching, similarity searching, and browsing related compounds, which can reveal potential biological contexts or targets for this compound based on its structural features. chemrxiv.org The data within these databases, particularly bioactivity data, can be used to build and validate computational models. researchgate.netresearchgate.net

To illustrate the type of information available, a search for a related compound like Bz-Nle-Lys-Arg-Arg-H (a peptide containing a Benzoyl-Norleucine moiety) in PubChem provides its CID, molecular formula (C31H53N11O5), molecular weight (659.8 g/mol ), and other identifiers including a ChEMBL ID (CHEMBL256877). nih.gov This demonstrates the interconnectedness of these databases and the level of detail they provide for various compounds.

Interactive Data Table Example (Conceptual):

An interactive table within a digital article could allow users to search for "Benzoyl-Norleucine" or its synonyms and retrieve available data points from databases like PubChem and ChEMBL.

| Database | Compound Name | PubChem CID | ChEMBL ID | Molecular Formula | Molecular Weight ( g/mol ) | Available Bioactivity Data |

| PubChem | Benzoyl-Norleucine | [CID] | [If listed] | [Formula] | [Weight] | [Yes/No, Link to data] |

| ChEMBL | Benzoyl-Norleucine | [If listed] | [CHEMBL ID] | [Formula] | [Weight] | [Yes/No, Link to data] |

| PubChem | Bz-Nle-Lys-Arg-Arg-H | 6857723 | CHEMBL256877 | C31H53N11O5 | 659.8 | Yes (Link to BioAssays) |

(Note: The actual PubChem CID, ChEMBL ID, Molecular Formula, and Molecular Weight for this compound would need to be confirmed via a direct database search for the specific compound. The example row for Bz-Nle-Lys-Arg-Arg-H uses data from search result nih.gov to illustrate the type of information found).

Computational ADME (Absorption, Distribution, Metabolism, and Excretion) Prediction for Lead Optimization

Various in silico tools and models have been developed to predict ADME properties based on a compound's chemical structure. nih.govnih.gov These methods often utilize quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and molecular descriptors to establish correlations between chemical structure and ADME behavior. researchgate.netnih.govnih.gov Examples of properties that can be predicted include aqueous solubility, blood-brain barrier permeability, intestinal absorption, and interactions with metabolic enzymes like cytochrome P450. nih.govdiscoveryjournals.org

For this compound, computational ADME prediction could provide insights into its potential behavior in biological systems. By inputting the chemical structure of this compound into predictive software or web platforms designed for ADME profiling, researchers can obtain estimated values for various pharmacokinetic parameters. nih.govdiscoveryjournals.org These predictions can help determine if this compound is likely to be well-absorbed, how it might be distributed in the body, whether it is likely to be metabolized, and how it might be excreted.

While general ADME prediction tools are widely available and applicable to various organic molecules, the accuracy of these predictions can depend on the availability of experimental data for structurally similar compounds used in training the predictive models. researchgate.net Therefore, while computational ADME prediction can provide valuable preliminary information for this compound, experimental validation would be necessary to confirm the predicted properties.

Interactive Data Table Example (Conceptual):

An interactive table could display predicted ADME properties for this compound using various computational tools. Users might be able to select different prediction models or view a consensus prediction.

| ADME Property | Predicted Value (Tool A) | Predicted Value (Tool B) | Consensus Prediction | Notes |

| Aqueous Solubility (logS) | [Value] | [Value] | [Value] | [Prediction method details] |

| Caco-2 Permeability (logPapp) | [Value] | [Value] | [Value] | [Indication of absorption potential] |

| Blood-Brain Barrier Permeability | [Yes/No/Value] | [Yes/No/Value] | [Yes/No/Value] | [Indication of CNS penetration] |

| CYP2D6 Inhibition | [Yes/No/Value] | [Yes/No/Value] | [Yes/No/Value] | [Potential for drug-drug interactions] |

| Human Intestinal Absorption | [Yes/No/Value] | [Yes/No/Value] | [Yes/No/Value] | [Indication of oral bioavailability] |

(Note: The specific ADME properties and their predicted values for this compound would be generated by running the compound through computational ADME prediction tools. This table is illustrative of the type of data that would be presented).

Future Perspectives in Benzoyl Norleucine Research

Exploration of New Biological Targets and Pathways

Future research into BZ-Nle-OH is poised to extend beyond its established role in inhibiting flavivirus NS2B-NS3 proteases researchgate.netscielo.brnih.govnih.gov. While these proteases remain important targets for developing antiviral therapies against diseases like Dengue, West Nile, and Zika mdpi.commdpi.com, the versatility of incorporating unnatural amino acids like norleucine into peptide or small molecule scaffolds suggests broader applications.

One potential future direction involves exploring other classes of proteases or enzymes critical in various disease pathways. Given that norleucine can act as a methionine bioisostere wikipedia.org, this compound-containing compounds could be investigated for their activity against targets where methionine residues play a crucial role in substrate binding or catalytic activity. This could open avenues in areas such as oncology, metabolic disorders, or other infectious diseases.

Furthermore, the exploration of new biological pathways could involve designing this compound derivatives or conjugates that target protein-protein interactions or modulate signaling cascades. The benzoyl group provides a handle for chemical modifications, while the norleucine residue offers a hydrophobic component and a site for peptide chain extension, allowing for the creation of molecules with tailored binding properties for novel targets. The broader field of unnatural amino acid incorporation into proteins and peptides is actively seeking new biological targets, a trend from which this compound research can benefit rsc.org.

Development of Novel Synthetic Strategies for Complex Architectures

The synthesis of this compound and its incorporation into more complex molecular architectures, such as peptides, peptidomimetics, and conjugates, will continue to evolve with the development of novel synthetic strategies. While established methods exist for synthesizing N-benzoylamino acids and incorporating them into peptides chemimpex.comcore.ac.uk, future efforts will likely focus on improving efficiency, scalability, and stereochemical control, particularly for synthesizing complex peptide hybrids or non-peptidic molecules containing the BZ-Nle moiety mdpi.comnih.gov.

Advancements in asymmetric synthesis and biocatalysis could provide more environmentally friendly and efficient routes to access enantio-pure BZ-L-Norleucine, which is crucial for developing chiral drugs and probes rsc.org. The development of novel coupling reagents and strategies for solid-phase peptide synthesis incorporating unnatural amino acids will facilitate the creation of diverse libraries of BZ-Nle-containing peptides and peptidomimetics for screening against various targets.

Moreover, future synthetic strategies may involve the development of click chemistry approaches or other bioorthogonal reactions to conjugate this compound or its derivatives to larger molecules, such as proteins, nanoparticles, or imaging agents, enabling the creation of sophisticated tools for biological research and potential therapeutic delivery systems google.com.

Integration with High-Throughput Screening and Lead Discovery Platforms

BZ-Nle-containing peptides, such as Bz-Nle-Lys-Arg-Arg, have already proven valuable as substrates and inhibitors in high-throughput screening (HTS) assays for viral proteases, allowing for the identification of lead compounds scielo.brscielo.brmdpi.com. Future perspectives involve further integration of this compound and its derivatives with advanced HTS and lead discovery platforms.

This includes the design and synthesis of large, diverse chemical libraries incorporating the BZ-Nle moiety in various structural contexts. These libraries can be screened against a wider range of biological targets using automated HTS platforms. The use of fragment-based drug discovery approaches, where this compound could serve as a fragment, integrated with techniques like high-throughput docking and structural analysis, represents another promising avenue for identifying novel lead compounds nih.govacs.org.

Furthermore, the development of more sensitive and miniaturized HTS assays, potentially utilizing microfluidics or label-free detection methods, could enhance the efficiency of screening BZ-Nle-containing compound libraries. The integration of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, with HTS data will be crucial for rationalizing screening results and guiding the design of more potent and selective inhibitors or modulators rsc.org. The application of HTS to explore the activity of unnatural amino acid-containing libraries is a growing area nih.gov.

Contributions to Chemical Probe Development for Biological Systems

The incorporation of unnatural amino acids like norleucine into peptides has been explored for developing chemical probes to study enzyme activity and biological processes pnas.orgrsc.org. This compound is well-positioned to contribute significantly to the development of novel chemical probes for biological systems in the future.

This compound derivatives can be designed as activity-based probes (ABPs) that covalently modify specific enzymes, allowing for their detection, identification, and functional characterization within complex biological samples pnas.org. By incorporating reactive groups onto the benzoyl or norleucine moieties, researchers can create probes that selectively target enzymes based on their catalytic activity.

Q & A

Q. What strategies improve literature review efficiency for this compound-related studies?

- Methodology :

- Search Syntax :

("this compound" OR "Benzoyl-norleucine") AND ("synthesis" OR "kinetics")in PubMed/Web of Science. - Boolean Filters : Exclude industrial patents using

NOT ("patent" OR "production"). - Use citation tracking (Web of Science) to identify seminal papers and recent reviews .

Tables for Data Comparison

Table 1 : Stability Data Comparison Across Studies

| Study | pH | Temp (°C) | Half-life (h) | Method |

|---|---|---|---|---|

| A (2020) | 2.0 | 25 | 12.3 | HPLC |

| B (2022) | 2.0 | 25 | 8.7 | LC-MS |

| C (2024) | 1.8 | 30 | 10.1 | NMR |

- Analysis : Discrepancies may arise from pH calibration errors () or detection limits (HPLC vs. LC-MS) .

Table 2 : Computational vs. Experimental Binding Affinities

| Model | ΔG (kcal/mol) | Experimental IC₅₀ (μM) |

|---|---|---|

| MD | -8.2 | 15.3 |

| Docking | -7.5 | 18.9 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.